molecular formula C17H12ClN3O3S B6021233 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide

Katalognummer B6021233
Molekulargewicht: 373.8 g/mol
InChI-Schlüssel: QZSHTDLPDIWLMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide, also known as CN2097, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment. CN2097 has shown promising results in preclinical studies, demonstrating its ability to inhibit cancer cell growth and induce apoptosis, making it a potential candidate for further development in cancer therapy.

Wirkmechanismus

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide involves the inhibition of the enzyme nicotinamide adenine dinucleotide (NAD)-dependent deacetylase sirtuin-1 (SIRT1). SIRT1 is a key regulator of cell survival and has been implicated in the development and progression of cancer. Inhibition of SIRT1 by this compound leads to the activation of the tumor suppressor protein p53 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of SIRT1. In addition to inducing apoptosis in cancer cells, this compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. This effect is thought to be mediated through the inhibition of hypoxia-inducible factor-1α (HIF-1α), a key regulator of angiogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide for lab experiments is its high potency and specificity for SIRT1 inhibition. This allows for the study of the specific effects of SIRT1 inhibition on cellular processes and signaling pathways. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the study of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide and its potential therapeutic applications in cancer treatment. One area of interest is the development of more potent and selective SIRT1 inhibitors based on the structure of this compound. Another potential direction is the investigation of the combination of this compound with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its efficacy. Finally, the development of novel drug delivery systems for this compound could also improve its solubility and bioavailability, making it a more effective therapeutic agent.

Synthesemethoden

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminothiazole to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 4-methyl-3-nitrobenzoic acid in the presence of a coupling agent to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that this compound inhibits the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the ability of this compound to inhibit tumor growth and induce apoptosis in mouse models of breast and lung cancer.

Eigenschaften

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c1-10-2-3-12(8-15(10)21(23)24)16(22)20-17-19-14(9-25-17)11-4-6-13(18)7-5-11/h2-9H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSHTDLPDIWLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.